molecular formula C20H16IN3OS B2642419 (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile CAS No. 477186-21-3

(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile

Cat. No.: B2642419
CAS No.: 477186-21-3
M. Wt: 473.33
InChI Key: YXUYACWIIQODPI-NTCAYCPXSA-N
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Description

(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, an ethoxyphenyl group, an iodophenyl group, and an acrylonitrile moiety

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for investigating biological pathways and molecular targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases, due to its ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its chemical stability and functional groups that allow for further modification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy group is substituted onto a phenyl ring.

    Formation of the Acrylonitrile Moiety: The acrylonitrile group is typically introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

    Coupling with the Iodophenyl Group: The final step involves the coupling of the iodophenyl group with the thiazole-acrylonitrile intermediate, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethoxyphenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro or nitrile groups, converting them to amines or amides using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, palladium on carbon with hydrogen gas.

    Catalysts: Palladium catalysts for cross-coupling reactions, bases like sodium hydroxide for condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines or secondary amides.

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the acrylonitrile moiety are key structural features that enable binding to these targets, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((4-bromophenyl)amino)acrylonitrile
  • (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-chlorophenyl)amino)acrylonitrile
  • (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)amino)acrylonitrile

Uniqueness

What sets (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile apart from similar compounds is the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets and potentially increasing its efficacy in medicinal applications.

Properties

IUPAC Name

(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-iodoanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16IN3OS/c1-2-25-18-9-3-14(4-10-18)19-13-26-20(24-19)15(11-22)12-23-17-7-5-16(21)6-8-17/h3-10,12-13,23H,2H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUYACWIIQODPI-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)I)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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